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molecular formula C5H7N3O B103120 5-Methylisocytosine CAS No. 15981-91-6

5-Methylisocytosine

Cat. No. B103120
M. Wt: 125.13 g/mol
InChI Key: YKUFMYSNUQLIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079916B2

Procedure details

Freshly prepared sodium methoxide (10.8 g, 200 mmol) was suspended in a solution of ethyl propionate (15.3 g, 150 mmol) in DMF (20 mL) at room temperature. Methyl formate (6.0 g, 100 mmol) was added over a period of 1 hour. After stirring for 30 minutes, a solution of guanidine hydrochloride (9.6 g, 100 mmol) in MeOH (35 mL) was added rapidly and the reaction mixture was refluxed for 12 hours. After cooling to 30° C. and adjusting the pH to 6.0 with concentrated hydrochloric acid, the slurry was kept at 5° C. for 30 minutes. The solid was collected, washed with methanol, crystallized from water and dried in vacuo to give 5-methylisocytosine (7.3 g, 58.4% yield). 1H NMR (300 MHz, DMSO): 610.83 (br s, 2 H), 7.38 (s, 1 H), 6.26 (br s, 2 H), 1.72 (s, 3 H).
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[C:4]([O:8]CC)(=O)[CH2:5][CH3:6].C(OC)=O.Cl.[NH2:16][C:17]([NH2:19])=[NH:18].Cl>CN(C=O)C.CO>[CH3:1][C:5]1[C:4](=[O:8])[NH:16][C:17]([NH2:19])=[N:18][CH:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(CC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)OC
Step Four
Name
Quantity
9.6 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 12 hours
Duration
12 h
WAIT
Type
WAIT
Details
the slurry was kept at 5° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
crystallized from water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CN=C(NC1=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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